molecular formula C15H14O2 B6365222 2-(2,3-Dimethylphenyl)benzoic acid CAS No. 1261932-54-0

2-(2,3-Dimethylphenyl)benzoic acid

Cat. No.: B6365222
CAS No.: 1261932-54-0
M. Wt: 226.27 g/mol
InChI Key: AHXUXAJPOBMAPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)benzoic acid typically involves the reaction of 2,3-dimethylaniline with phthalic anhydride. The reaction proceeds through an amide formation followed by cyclization to yield the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dimethylphenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethylphenyl)benzoic acid is unique in its specific structural features, such as the presence of two methyl groups on the phenyl ring, which contribute to its distinct pharmacological properties. It is particularly effective in treating menstrual pain and has a different side effect profile compared to other NSAIDs .

Properties

IUPAC Name

2-(2,3-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-5-9-12(11(10)2)13-7-3-4-8-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXUXAJPOBMAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681325
Record name 2',3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-54-0
Record name 2',3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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